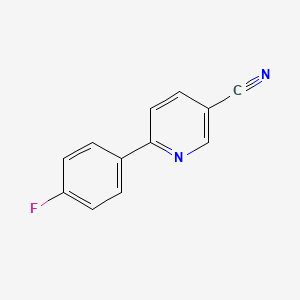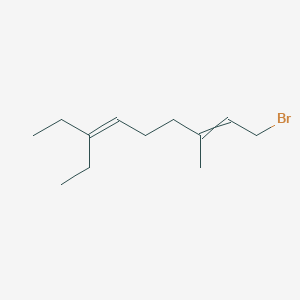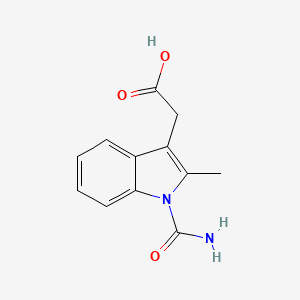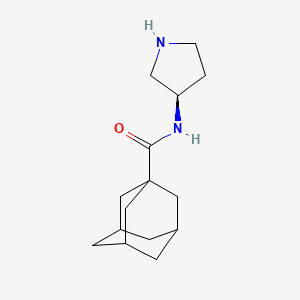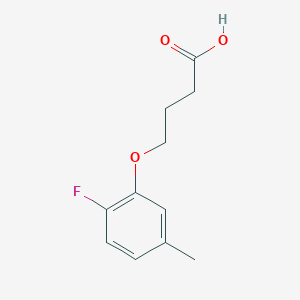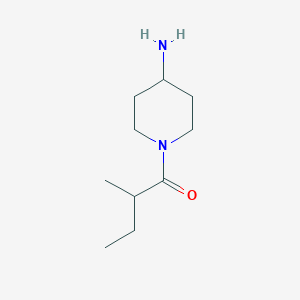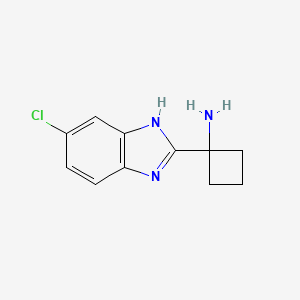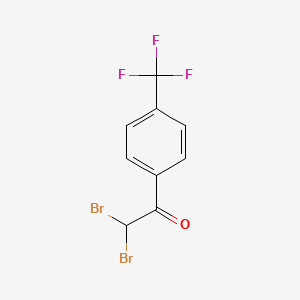
MFCD25964547
Vue d'ensemble
Description
MFCD25964547 is an organic compound with the molecular formula C9H5Br2F3O It is characterized by the presence of two bromine atoms, a trifluoromethyl group, and a phenyl ring attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD25964547 typically involves the bromination of 1-(4-(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD25964547 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
MFCD25964547 has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of MFCD25964547 involves its ability to act as an electrophile due to the presence of bromine atoms. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
- 2,2-Dibromo-1-(4-(methylsulfonyl)phenyl)ethanone
- 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Comparison:
- MFCD25964547 is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability.
- 2,2-Dibromo-1-(4-(methylsulfonyl)phenyl)ethanone has a methylsulfonyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
- 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone has only one bromine atom, leading to different reactivity patterns compared to the dibromo derivative.
Propriétés
Formule moléculaire |
C9H5Br2F3O |
|---|---|
Poids moléculaire |
345.94 g/mol |
Nom IUPAC |
2,2-dibromo-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H |
Clé InChI |
KSPCEKVTGIDBCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(Br)Br)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8591268.png)
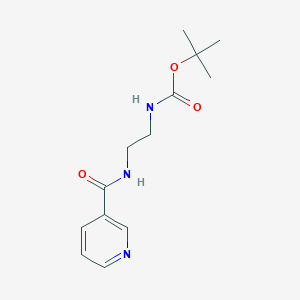
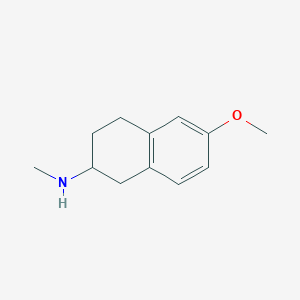
![6-bromo-N-methoxy-N-methylbenzo[d]isothiazole-3-carboxamide](/img/structure/B8591306.png)
